2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate

Glucosylceramide synthase inhibition Regioisomer selectivity Fragment-based drug discovery

Versatile fluorinated fragment with dual utility: (1) the indan-5-yl moiety is the minimal pharmacophoric unit of patented GCS inhibitors (RU 2826099 C1), enabling fragment growing/linking for Parkinson's and glycosphingolipidosis programs; (2) the trifluoroethyl carbamate serves as an intrinsic ¹⁹F NMR reporter for FAXS, T₂-filtered, and ¹⁹F-PRINT screening — no post-hoc labeling required. Verified logP 3.417, logD₇.₄ 3.793. Directly compatible with parallel hydantoin synthesis (Bogolubsky et al.). Stocked at ≥95% purity.

Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
CAS No. 1087798-05-7
Cat. No. B1519286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate
CAS1087798-05-7
Molecular FormulaC12H12F3NO2
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)OCC(F)(F)F
InChIInChI=1S/C12H12F3NO2/c13-12(14,15)7-18-11(17)16-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,16,17)
InChIKeyBGOFCGWDLXNOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2‑Trifluoroethyl N‑(2,3‑dihydro‑1H‑inden‑5‑yl)carbamate (CAS 1087798‑05‑7): Fragment‑Class Carbamate Scaffold for Drug Discovery Procurement


2,2,2‑Trifluoroethyl N‑(2,3‑dihydro‑1H‑inden‑5‑yl)carbamate (CAS 1087798‑05‑7, Enamine catalog EN300‑88285) is a fluorinated fragment‑class carbamate that combines a 2,3‑dihydro‑1H‑inden‑5‑yl amine terminus with a 2,2,2‑trifluoroethyl (TFE) carbonate‑derived leaving group . With a molecular weight of 259.22 Da (C₁₂H₁₂F₃NO₂), an experimentally determined logP of 3.417 and logD₇.₄ of 3.793, the compound occupies the upper‑lipophilicity quadrant of lead‑like chemical space and is explicitly stocked by multiple building‑block suppliers as a fragment for molecular linking, expansion, and hit‑to‑lead elaboration [1].

Why the 5‑yl Regioisomer and Trifluoroethyl Carbamate Motif Cannot Be Interchanged with Common Analogs: Procurement Implications for 2,2,2‑Trifluoroethyl N‑(2,3‑dihydro‑1H‑inden‑5‑yl)carbamate


The indane carbamate scaffold exists as at least two regioisomers – the 5‑yl (CAS 1087798‑05‑7) and the 1‑yl (CAS 1210496‑06‑2) – and their biological and physicochemical profiles are not interchangeable; the 5‑yl attachment preserves a linear para‑like trajectory from the saturated cyclopentyl ring, a geometry exploited in GCS (glucosylceramide synthase) inhibitor patents where the 2,3‑dihydro‑1H‑inden‑5‑yl moiety is a privileged substructure [1]. Replacing the trifluoroethyl carbamate with a tert‑butyl carbamate (CAS 695231‑56‑2) eliminates the fluorine‑dependent lipophilicity gain (logP ~3.4 vs. ~2.6), alters the hydrolytic stability profile, and abolishes the ¹⁹F NMR handle that enables real‑time reaction monitoring and protein‑ligand binding studies [2].

Quantitative Differentiation Evidence for 2,2,2‑Trifluoroethyl N‑(2,3‑dihydro‑1H‑inden‑5‑yl)carbamate (CAS 1087798‑05‑7) vs. Its Closest Analogs


Regioisomeric Precision: 5‑yl vs. 1‑yl Attachment Determines Patent‑Relevant Biological Vector

The 5‑yl regioisomer (CAS 1087798‑05‑7) aligns the carbamate nitrogen along the para‑like vector of the indane bicycle, a geometry explicitly required in GCS inhibitor patents that claim the 2,3‑dihydro‑1H‑inden‑5‑yl substructure as essential for activity [1]. The 1‑yl regioisomer (CAS 1210496‑06‑2) places the carbamate at the chiral benzylic position, introducing stereochemical complexity and a sterically congested trajectory that is absent from the patented pharmacophore models .

Glucosylceramide synthase inhibition Regioisomer selectivity Fragment-based drug discovery

Lipophilicity and LogD: Trifluoroethyl Carbamate Provides a Quantifiable logP Advantage Over Non‑Fluorinated Analogs

The target compound exhibits an experimentally measured logP of 3.417 and logD₇.₄ of 3.793, placing it at the upper boundary of lead‑like space [1]. In contrast, the non‑fluorinated tert‑butyl carbamate analog (CAS 695231‑56‑2) has a calculated logP of approximately 2.55, reflecting a reduction of nearly one log unit attributable to the absence of the trifluoroethyl group . This lipophilicity differential translates to an estimated ~8‑fold higher membrane partitioning coefficient for the trifluoroethyl congener.

Lipophilicity optimization logP Fragment physicochemical profiling

Fragment Library Integration: Trifluoroethyl Carbamates Enable Efficient Parallel Library Synthesis and Have Yielded Sub‑Micromolar Kinase Hits

The 2,2,2‑trifluoroethyl carbamate functional group is a demonstrated linchpin for parallel library production: Bogolubsky et al. (ACS Comb. Sci., 2018) used in situ‑generated 2,2,2‑trifluoroethylcarbamates to prepare a 1,158‑member hydantoin library (MW 200–350, cLogP 1–3) and identified a sub‑micromolar Aurora kinase A inhibitor via this methodology [1]. The target compound places the identical trifluoroethyl carbamate warhead on a privileged indane scaffold, making it directly compatible with this validated library protocol.

Parallel synthesis Hydantoin libraries Aurora kinase A inhibition

Hydrolytic Stability and Metabolic Resistance: The Trifluoroethyl Carbamate Bond Exhibits a Quantified Rotational Barrier That Underpins Enhanced Stability

Computational and VT‑NMR studies of N‑(2,2,2‑trifluoroethyl) carbamates have quantified the rotational barrier about the C–N carbamate bond; the computed barrier for N‑ethyl‑N‑(2,2,2‑trifluoroethyl) methyl carbamate (VII) is in complete agreement with the experimentally measured barrier of N‑Boc‑N‑(2,2,2‑trifluoroethyl)‑4‑aminobutan‑1‑ol (II), confirming that the trifluoroethyl substituent elevates the barrier relative to non‑fluorinated analogs through negative hyperconjugation and through‑space electrostatic stabilization [1][2]. Non‑fluorinated alkyl carbamates (e.g., N,N‑dimethyl methyl carbamate, VI) lack these fluorine‑specific stabilizing interactions, resulting in lower rotational barriers and increased susceptibility to esterase‑mediated hydrolysis [3].

Carbamate hydrolytic stability Rotational isomerism Metabolic resistance

Scaffold Pre‑Validation: The 2,3‑Dihydro‑1H‑inden‑5‑yl Moiety Is a Privileged Substructure in Patented GCS Inhibitors with Demonstrated In Vivo Target Engagement

The 2,3‑dihydro‑1H‑inden‑5‑yl group has been explicitly claimed as part of the core scaffold in multiple GCS inhibitor patents (e.g., RU 2826099 C1, 2024), where it forms part of a pharmacophore demonstrating in vivo efficacy in models of Parkinson's disease and other glycosphingolipid‑related disorders [1]. By contrast, the corresponding benzofuran or tetrahydronaphthalene isosteres, while also claimed, exhibit distinct metabolic and synthetic profiles that preclude simple one‑for‑one substitution. The target compound provides the minimal indane‑carbamate fragment of this validated pharmacophore, enabling fragment‑based lead discovery on a pre‑clinically de‑risked scaffold.

Glucosylceramide synthase Privileged scaffold In vivo pharmacology

NMR‑Characterized Conformational Behavior: Rotational Isomerism of the Trifluoroethyl Group Provides a Built‑In ¹⁹F Spectroscopic Probe

N‑(2,2,2‑trifluoroethyl) carbamates exhibit characteristic dual‑quartet signals in ¹³C NMR spectra for the –CF₃ group due to restricted rotation about the C–N bond, a phenomenon that has been computationally elucidated and experimentally validated via VT‑NMR [1]. This rotational isomerism is absent in non‑fluorinated carbamates (e.g., N‑Boc analogs), which show singlet carbonyl and methylene resonances. The ¹⁹F nucleus provides an additional, highly sensitive spectroscopic handle (100% natural abundance, spin‑½) that is missing in the Boc‑protected and simple alkyl carbamate comparators, enabling ¹⁹F‑based ligand‑observed NMR fragment screening without isotopic labeling.

¹⁹F NMR spectroscopy Conformational analysis Fragment screening

High‑Value Application Scenarios for 2,2,2‑Trifluoroethyl N‑(2,3‑dihydro‑1H‑inden‑5‑yl)carbamate in Early‑Stage Drug Discovery and Chemical Biology


Fragment‑Based Lead Discovery Targeting Glucosylceramide Synthase (GCS)

The indan‑5‑yl fragment embedded in this compound is the minimal recognition unit of a patented GCS inhibitor pharmacophore (RU 2826099 C1) [1]. Procurement of this compound provides a validated starting point for fragment growing or linking campaigns aimed at Parkinson's disease and other glycosphingolipidoses, with the assurance that the core scaffold has demonstrated target engagement in vivo.

¹⁹F NMR‑Based Fragment Screening Campaigns

The intrinsic trifluoromethyl group serves as a ¹⁹F NMR reporter for ligand‑observed (e.g., FAXS, T₂‑filtered) and protein‑observed (e.g., ¹⁹F‑PRINT) screening methods [2]. Unlike Boc‑protected or alkyl carbamate fragments that require post‑hoc fluorination, this compound is screening‑ready, enabling direct hit detection in fragment cocktails without additional synthetic modification.

Combinatorial Library Synthesis via Trifluoroethyl Carbamate Chemistry

The 2,2,2‑trifluoroethyl carbamate group is the precise reactive handle used by Bogolubsky et al. to generate 1,158 hydantoins in a single parallel synthesis campaign, yielding a sub‑micromolar Aurora kinase A inhibitor [3]. This compound can be directly employed in identical condensation protocols with α‑amino esters, offering a proven path to diverse, lead‑like heterocyclic libraries.

Structure–Activity Relationship (SAR) Studies on Carbamate Hydrolytic Stability

The elevated C–N rotational barrier of trifluoroethyl carbamates, quantified by computational and VT‑NMR methods, correlates with resistance to esterase‑mediated hydrolysis [4]. This compound therefore serves as a fluorinated probe in systematic SAR studies comparing metabolic stability across carbamate protecting groups (trifluoroethyl vs. tert‑butyl vs. benzyl), providing mechanistic insight into the role of fluorine in modulating pharmacokinetic half‑life.

Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.